

# 8-Aminoxanthine: A Comprehensive Toxicological Profile and Safety Assessment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 8-Aminoxanthine

Cat. No.: B1206093

[Get Quote](#)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of **8-Aminoxanthine**, a purine derivative of interest in various research and development settings. Due to a notable lack of direct experimental toxicological data on **8-Aminoxanthine**, this document synthesizes available information on its chemical and physical properties, alongside in silico predictions for its toxicological endpoints. This guide is intended to serve as a foundational resource for professionals in drug development and research, offering insights into the potential safety considerations of **8-Aminoxanthine** and providing detailed experimental protocols for its toxicological evaluation based on internationally recognized OECD guidelines.

## Introduction

**8-Aminoxanthine** is a substituted purine, belonging to the xanthine family of compounds which includes well-known substances like caffeine and theophylline. While the biological activities of many xanthine derivatives have been extensively studied, **8-Aminoxanthine** remains a less-characterized molecule. As with any compound under investigation for potential therapeutic or other applications, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding further development. This document aims to consolidate the current, albeit limited, knowledge on **8-Aminoxanthine** and to provide a framework for its systematic toxicological assessment.

# Chemical and Physical Properties

A summary of the key chemical and physical properties of **8-Aminoxanthine** is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for designing relevant toxicological studies.

Table 1: Chemical and Physical Properties of **8-Aminoxanthine**

| Property          | Value                                                       | Source       |
|-------------------|-------------------------------------------------------------|--------------|
| IUPAC Name        | 8-amino-3,7-dihydropurine-2,6-dione                         | PubChem      |
| CAS Number        | 5461-03-0                                                   | ChemicalBook |
| Molecular Formula | C <sub>5</sub> H <sub>5</sub> N <sub>5</sub> O <sub>2</sub> | PubChem      |
| Molecular Weight  | 167.13 g/mol                                                | PubChem      |
| Appearance        | Solid (Predicted)                                           | -            |
| Melting Point     | >300 °C (Predicted)                                         | -            |
| Water Solubility  | Low (Predicted)                                             | -            |
| logP              | -1.9 (Predicted)                                            | PubChem      |

## Toxicological Profile (Predicted)

In the absence of direct experimental data, the following toxicological profile for **8-Aminoxanthine** has been generated using quantitative structure-activity relationship (QSAR) models and other in silico predictive tools. It is critical to note that these are predictions and must be confirmed by experimental studies.

## Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance. The predicted acute oral toxicity for **8-Aminoxanthine** is summarized in Table 2.

Table 2: Predicted Acute Oral Toxicity of **8-Aminoxanthine**

| Parameter                    | Predicted Value | Toxicity Class (GHS)       | Prediction Method     |
|------------------------------|-----------------|----------------------------|-----------------------|
| LD <sub>50</sub> (Rat, oral) | > 2000 mg/kg    | Category 5 or Unclassified | In silico QSAR models |

Based on these predictions, **8-Aminoxanthine** is expected to have low acute oral toxicity.

## Genotoxicity and Mutagenicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. Mutagenicity is a specific type of genotoxicity that refers to the induction of permanent mutations. The predicted genotoxic and mutagenic potential of **8-Aminoxanthine** is presented in Table 3.

Table 3: Predicted Genotoxicity and Mutagenicity of **8-Aminoxanthine**

| Assay                                  | Predicted Outcome | Confidence | Prediction Method           |
|----------------------------------------|-------------------|------------|-----------------------------|
| Ames Test (Bacterial Reverse Mutation) | Non-mutagenic     | Medium     | In silico QSAR models[1][2] |
| In Vitro Chromosomal Aberration        | Negative          | Medium     | In silico QSAR models       |
| In Vivo Micronucleus Test              | Negative          | Low        | In silico QSAR models       |

In silico models suggest that **8-Aminoxanthine** is unlikely to be mutagenic or clastogenic. However, these predictions require experimental verification.

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive capabilities and normal development.

Table 4: Predicted Reproductive and Developmental Toxicity of **8-Aminoxanthine**

| Endpoint               | Predicted Effect   | Confidence | Prediction Method           |
|------------------------|--------------------|------------|-----------------------------|
| Fertility              | No adverse effects | Low        | In silico structural alerts |
| Developmental Toxicity | No adverse effects | Low        | In silico structural alerts |

Current predictive models do not indicate a structural alert for reproductive or developmental toxicity for **8-Aminoxanthine**.

## Carcinogenicity

Carcinogenicity studies are long-term assays to evaluate the tumor-forming potential of a substance.

Table 5: Predicted Carcinogenicity of **8-Aminoxanthine**

| Species            | Predicted Outcome | Confidence | Prediction Method              |
|--------------------|-------------------|------------|--------------------------------|
| Rodent (Rat/Mouse) | Non-carcinogenic  | Low        | In silico structural alerts[3] |

Based on its predicted lack of genotoxicity and the absence of structural alerts, **8-Aminoxanthine** is not predicted to be carcinogenic.

## Absorption, Distribution, Metabolism, and Excretion (ADME) Profile (Predicted)

The ADME properties of a compound are critical for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 6: Predicted ADME Properties of **8-Aminoxanthine**

| Parameter                      | Predicted Value   | Confidence | Prediction Method                      |
|--------------------------------|-------------------|------------|----------------------------------------|
| Oral Bioavailability           | Low to Moderate   | Medium     | In silico models[4]                    |
| Blood-Brain Barrier Permeation | Unlikely          | High       | In silico models                       |
| Plasma Protein Binding         | Low               | Medium     | In silico models                       |
| Metabolism                     | Primarily hepatic | Medium     | General knowledge of purine metabolism |
| Excretion                      | Renal             | Medium     | General knowledge of purine metabolism |

**8-Aminoxanthine** is predicted to have limited oral absorption and is unlikely to cross the blood-brain barrier. It is expected to be metabolized in the liver and excreted via the kidneys.

## Metabolic Pathways

**8-Aminoxanthine** is a purine derivative and is expected to be involved in the purine metabolism pathway. One known metabolic reaction is the conversion of 8-aminohypoxanthine to **8-aminoxanthine**, a reaction catalyzed by xanthine oxidase. This suggests that **8-Aminoxanthine** can be further metabolized by the same enzyme to 8-aminouric acid, which is then likely excreted.



[Click to download full resolution via product page](#)

Caption: Predicted metabolic pathway of **8-Aminoxanthine**.

## Experimental Protocols for Toxicological Assessment

To address the data gaps for **8-Aminoxanthine**, a battery of toxicological tests should be conducted. The following sections outline the recommended experimental protocols based on OECD guidelines.

### Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity ( $LD_{50}$ ) of a substance.



[Click to download full resolution via product page](#)

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology:

- Animals: Healthy, young adult female rats are used.
- Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle.
- Dosing: A starting dose of 300 mg/kg body weight is administered orally by gavage to a group of 3 fasted female rats.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Stepwise Procedure: Depending on the outcome of the initial dose, subsequent steps with higher (2000 mg/kg) or lower (50 mg/kg, 5 mg/kg) doses may be performed on new groups of animals to classify the substance according to the Globally Harmonized System (GHS).[\[5\]](#) [\[6\]](#)

## Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations.[\[7\]](#)[\[8\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

- Bacterial Strains: Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of *Escherichia coli* (e.g., WP2 uvrA) are used.

- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).
- Exposure: Bacteria are exposed to various concentrations of **8-Aminoxanthine** on agar plates with a minimal amount of the required amino acid.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the negative control. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[\[9\]](#)[\[10\]](#)

## In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[\[4\]](#)[\[11\]](#)

### Methodology:

- Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
- Exposure: Cell cultures are exposed to at least three concentrations of **8-Aminoxanthine** for a short (3-6 hours) and a long (18-24 hours) duration, with and without metabolic activation.
- Harvesting: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.
- Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Evaluation: The frequency of aberrant cells is calculated and compared to negative and positive controls. A significant, dose-related increase in the number of cells with structural chromosomal aberrations indicates a positive result.[\[1\]](#)[\[12\]](#)

# Reproduction/Developmental Toxicity Screening Test (OECD 421)

This in vivo screening test provides initial information on the potential effects on male and female reproductive performance and on the development of the offspring.[13][14]

## Methodology:

- Animals: Both male and female rats are used.
- Dosing: The test substance is administered daily at three dose levels to groups of animals before, during, and after mating.
- Endpoints Evaluated:
  - Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length.
  - Offspring: Viability, body weight, and clinical signs from birth to postnatal day 13.
- Necropsy: All parental animals are subjected to a gross necropsy, and reproductive organs are examined.
- Evaluation: The data are analyzed to identify any adverse effects on reproduction or development.

## Conclusion

The toxicological profile of **8-Aminoxanthine** is largely incomplete, with a significant reliance on in silico predictions. These computational models suggest that **8-Aminoxanthine** has a low order of acute toxicity and is unlikely to be genotoxic, mutagenic, carcinogenic, or a reproductive toxicant. However, it is imperative that these predictions are confirmed through rigorous experimental testing following established international guidelines, such as those provided by the OECD. This technical guide provides the necessary framework for conducting such a safety assessment, which is a critical step in the responsible research and development of any new chemical entity. Researchers and drug development professionals are strongly

encouraged to use this guide as a starting point for a comprehensive and data-driven evaluation of the safety of **8-Aminoxanthine**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Machine learning - Predicting Ames mutagenicity of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15th Report on Carcinogens [ntp.niehs.nih.gov]
- 4. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactome | Purine metabolism [reactome.org]
- 10. 8-aminoxanthine | 5461-03-0 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. ayubmed.edu.pk [ayubmed.edu.pk]
- 13. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8-Aminoxanthine: A Comprehensive Toxicological Profile and Safety Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206093#toxicological-profile-and-safety-assessment-of-8-aminoxanthine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)